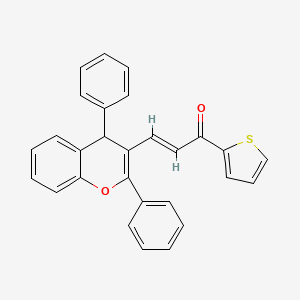![molecular formula C26H26FNO2 B11605752 1-[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromen-3-yl]-N,N-dimethylmethanamine](/img/structure/B11605752.png)
1-[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromen-3-yl]-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(4-ETHOXYPHENYL)-4-(4-FLUOROPHENYL)-4H-CHROMEN-3-YL]METHYL}DIMETHYLAMINE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-ETHOXYPHENYL)-4-(4-FLUOROPHENYL)-4H-CHROMEN-3-YL]METHYL}DIMETHYLAMINE typically involves multiple steps, starting from commercially available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the chromene core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
{[2-(4-ETHOXYPHENYL)-4-(4-FLUOROPHENYL)-4H-CHROMEN-3-YL]METHYL}DIMETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
{[2-(4-ETHOXYPHENYL)-4-(4-FLUOROPHENYL)-4H-CHROMEN-3-YL]METHYL}DIMETHYLAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[2-(4-ETHOXYPHENYL)-4-(4-FLUOROPHENYL)-4H-CHROMEN-3-YL]METHYL}DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Chromene Derivatives: Compounds with similar chromene cores but different substituents.
Fluorophenyl Compounds: Molecules featuring fluorophenyl groups with varying biological activities.
Ethoxyphenyl Compounds: Compounds containing ethoxyphenyl groups, known for their diverse chemical properties.
Uniqueness
{[2-(4-ETHOXYPHENYL)-4-(4-FLUOROPHENYL)-4H-CHROMEN-3-YL]METHYL}DIMETHYLAMINE stands out due to its unique combination of ethoxy and fluorophenyl groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C26H26FNO2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromen-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C26H26FNO2/c1-4-29-21-15-11-19(12-16-21)26-23(17-28(2)3)25(18-9-13-20(27)14-10-18)22-7-5-6-8-24(22)30-26/h5-16,25H,4,17H2,1-3H3 |
InChI Key |
PQBWSADFQMBVPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=C(C=C4)F)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Bromo-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11605675.png)

![N-[3-cyano-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide](/img/structure/B11605691.png)
![4-amino-N-{(2E,4Z)-4-[2-(4-chlorophenyl)-2-oxoethylidene]-5-oxoimidazolidin-2-ylidene}benzenesulfonamide](/img/structure/B11605706.png)
![methyl 4-(3-bromo-4-hydroxyphenyl)-5-hydroxy-2-methyl-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11605714.png)
![N-(4-fluorophenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11605719.png)
![4-{(2E)-2-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydropyridin-3(2H)-ylidene]hydrazinyl}benzenesulfonamide](/img/structure/B11605724.png)
![1-(4-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11605739.png)
![(2Z)-6-benzyl-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11605744.png)
![(2Z)-4-hydroxy-2-[(3-methoxyphenyl)imino]-3-(morpholin-4-yl)naphthalen-1(2H)-one](/img/structure/B11605756.png)
![methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11605758.png)
![Methyl 4-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]benzoate](/img/structure/B11605761.png)

![3-amino-6-phenyl-N-(quinolin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11605773.png)
